molecular formula C32H49N9O5 B1671158 Elamipretide CAS No. 736992-21-5

Elamipretide

Cat. No. B1671158
M. Wt: 639.8 g/mol
InChI Key: SFVLTCAESLKEHH-WKAQUBQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elamipretide, also known as SS-31, MTP-131, and Bendavia, is a small mitochondrially-targeted tetrapeptide (D-Arg-dimethylTyr-Lys-Phe-NH2) that appears to reduce the production of toxic reactive oxygen species and stabilize cardiolipin .


Molecular Structure Analysis

Elamipretide is a small mitochondrially-targeted tetrapeptide (D-Arg-dimethylTyr-Lys-Phe-NH2) . It readily penetrates and transiently localizes to the inner mitochondrial membrane where it associates with cardiolipin .


Chemical Reactions Analysis

Elamipretide has been shown to mitigate impairments in mitochondrial structure-function observed after rat cardiac ischemia-reperfusion . It alleviates decrements in the activity of complexes I, II, and IV induced by ischemia-reperfusion . It also improves biophysical properties of biomimetic membranes by aggregating cardiolipin .

Scientific Research Applications

Heart Failure Treatment

Elamipretide, a novel tetrapeptide, has been studied for its effects on heart failure, specifically in cases of reduced ejection fraction. In a randomized, placebo-controlled trial, elamipretide demonstrated safety and tolerability, and high-dose elamipretide resulted in favorable changes in left ventricular volumes (Daubert et al., 2017). Additional studies have explored its effects on left ventricular function, finding that while elamipretide was well tolerated, it did not significantly improve left ventricular end systolic volume in stable heart failure patients compared with placebo (Butler et al., 2020).

Mitochondrial Function in Skeletal Muscle

Elamipretide has been evaluated for its effects on skeletal muscle mitochondria function in dogs with chronic heart failure. The study indicated potential benefits for mitochondrial function in skeletal muscle (Sabbah et al., 2019).

Treatment of Primary Mitochondrial Myopathy

In adults with primary mitochondrial myopathy (PMM), elamipretide was assessed for safety and efficacy. The results suggested that elamipretide increased exercise performance after 5 days of treatment without increased safety concerns, indicating potential therapeutic benefits in PMM treatment (Karaa et al., 2018).

Mitochondrial Quality Control in INS1 β-cells

A study on INS1 β-cells showed that elamipretide can increase the engulfment of mitochondria into autophagosomes, suggesting its role in improving mitochondrial quality control, especially in contexts of nutrient excess (Petcherski et al., 2018).

Cardiac Ischemia-Reperfusion

Elamipretide was tested in rats for its effects on mitochondrial structure-function after cardiac ischemia-reperfusion. It showed potential in alleviatingdecrements in activity of mitochondrial complexes and improving cristae ultrastructure, suggesting a role in mitigating impairments caused by cardiac ischemia-reperfusion (Allen et al., 2020).

Barth Syndrome Treatment

In Barth syndrome, a genetic condition affecting cardiolipin on the inner mitochondrial membrane, elamipretide was evaluated in a randomized crossover trial. Although primary endpoints were not met initially, significant improvements were observed in secondary endpoints such as knee extensor strength, patient global impression of symptoms, and some cardiac parameters after 36 weeks of daily administration, indicating potential effectiveness in Barth syndrome treatment (Thompson et al., 2020).

Aging and Post-translational Modifications of Heart Proteins

Elamipretide's influence on post-translational modifications to heart proteins in the context of aging was investigated. The study found that elamipretide treatment reversed age-related changes in oxidation state of the proteome, particularly in proteins involved in mitochondrial or cardiac function, suggesting its role in mitigating age-associated cardiac dysfunction (Whitson et al., 2021).

Neurodegenerative Disease Treatment

Elamipretide has been explored for its neuroprotective effects in neurodegeneration. Studies have shown that it enhances mitochondrial respiration, activates mitochondrial biogenesis, and inhibits mitochondrial fission, oxidative stress, and neuroinflammation. This suggests its potential as a therapeutic agent to attenuate the progression of neurodegenerative diseases (Nhu et al., 2022).

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N9O5/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38)/t24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVLTCAESLKEHH-WKAQUBQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471988
Record name UNII-87GWG91S09
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elamipretide

CAS RN

736992-21-5
Record name Elamipretide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elamipretide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11981
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name UNII-87GWG91S09
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELAMIPRETIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87GWG91S09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elamipretide
Reactant of Route 2
Elamipretide
Reactant of Route 3
Elamipretide
Reactant of Route 4
Elamipretide
Reactant of Route 5
Elamipretide
Reactant of Route 6
Elamipretide

Citations

For This Compound
1,590
Citations
MA Daubert, E Yow, G Dunn, S Marchev… - Circulation: Heart …, 2017 - Am Heart Assoc
… to evaluate elamipretide in heart failure with reduced ejection fraction and demonstrates that a single infusion of elamipretide is safe and well tolerated. High-dose elamipretide resulted …
Number of citations: 136 www.ahajournals.org
WR Thompson, B Hornby, R Manuel, E Bradley… - Genetics in …, 2021 - Elsevier
… of elamipretide, a mitochondrial tetrapeptide that interacts with cardiolipin. In part 1, 12 subjects were randomized to 40 mg per day of elamipretide … mg per day of elamipretide, with eight …
Number of citations: 65 www.sciencedirect.com
J Butler, MS Khan, SD Anker, GC Fonarow… - Journal of cardiac …, 2020 - Elsevier
Background Elamipretide, a novel mitochondrial modulating agent, improves myocardial energetics; however, it is unknown whether this mechanistic benefit translates into improved …
Number of citations: 48 www.sciencedirect.com
A Karaa, R Haas, A Goldstein, J Vockley, WD Weaver… - Neurology, 2018 - AAN Enterprises
Objective To assess the safety and efficacy of elamipretide, an aromatic-cationic tetrapeptide that readily penetrates cell membranes and transiently localizes to the inner mitochondrial …
Number of citations: 124 n.neurology.org
KC Chatfield, GC Sparagna, S Chau, EK Phillips… - JACC: Basic to …, 2019 - jacc.org
… targeted therapeutic agent elamipretide on mitochondrial and … adults was treated with elamipretide. Mitochondrial oxygen … significantly improved in response to elamipretide treatment. …
Number of citations: 77 www.jacc.org
B Cohen, A Karaa, R Haas, A Goldstein, G Vockley - 2018 - AAN Enterprises
Objective: In MMPOWER, a study of patients with genetically confirmed Primary Mitochondrial Myopathy (PMM), intravenous elamipretide (ELAM) for five days increased the distance …
Number of citations: 2 n.neurology.org
NT Nhu, SY Xiao, Y Liu, VB Kumar, ZY Cui… - Frontiers in Integrative …, 2022 - frontiersin.org
… In summary, using the different neuroinflammatory models with the same dosage of elamipretide (5 mg/kg, ip) in vivo, the available studies suggested that elamipretide might be able to …
Number of citations: 8 www.frontiersin.org
C Obi, AT Smith, GJ Hughes, AA Adeboye - Heart failure reviews, 2022 - Springer
… Elamipretide is being studied both to maintain cellular … Thus far, elamipretide has been shown to increase left … In early-phase clinical trials, elamipretide administration has not resulted in …
Number of citations: 7 link.springer.com
A Karaa, R Haas, A Goldstein… - Journal of cachexia …, 2020 - Wiley Online Library
Background This study aims to evaluate the effect of subcutaneous (SC) elamipretide dosing on exercise performance using the 6 min walk test (6MWT), patient‐reported outcomes …
Number of citations: 32 onlinelibrary.wiley.com
W Zhao, Z Xu, J Cao, Q Fu, Y Wu, X Zhang… - Journal of …, 2019 - Springer
… Based on the above findings, we hypothesized that during neuroinflammation, elamipretide … To test this hypothesis, we assessed the neuroprotective effects of elamipretide against LPS-…
Number of citations: 85 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.